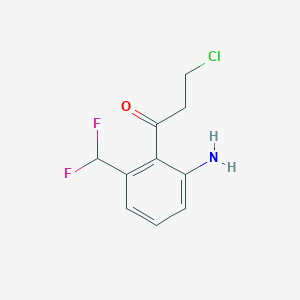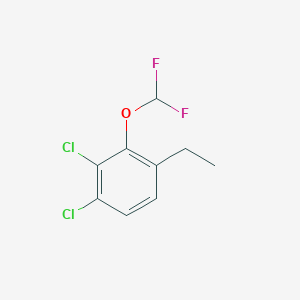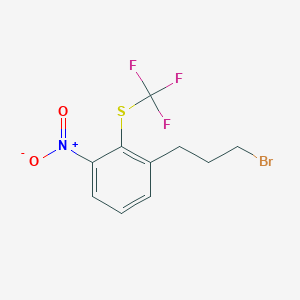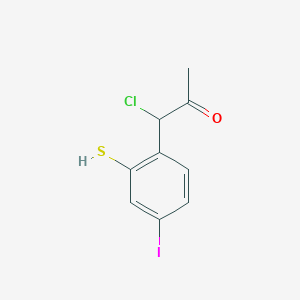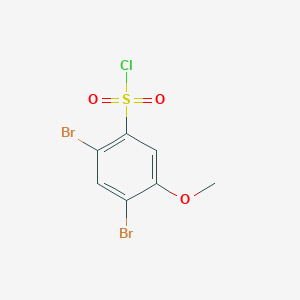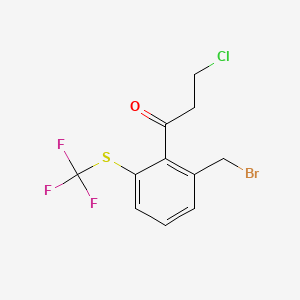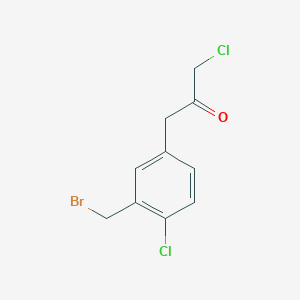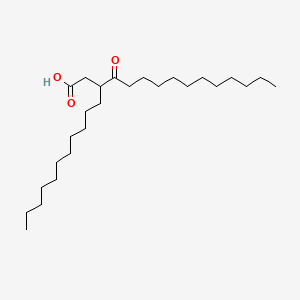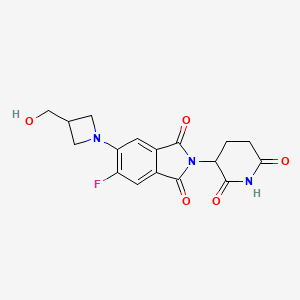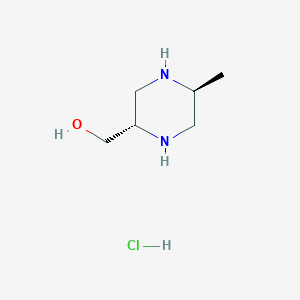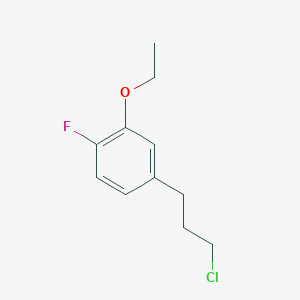
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxy-4-fluorobenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated products.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Pharmaceuticals: May serve as a precursor for the synthesis of biologically active compounds.
Chemical Engineering: Utilized in the study of reaction mechanisms and the development of new catalytic processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the compound is reduced by the addition of hydrogen atoms, leading to the formation of alcohols or dechlorinated products.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-4-fluorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(3-Chloropropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
1-(3-Chloropropyl)-3-ethoxybenzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. The presence of the ethoxy group enhances its solubility in organic solvents, while the fluorine atom can influence its reactivity and stability. This combination of properties makes it a valuable compound for various applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C11H14ClFO |
|---|---|
Peso molecular |
216.68 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-ethoxy-1-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
QIZDHYZEVXVFFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


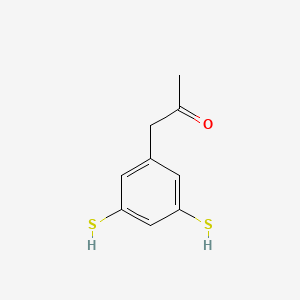
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
